molecular formula C12H17ClN2O B12615639 N-(5-Amino-4-chloropentyl)benzamide CAS No. 918872-10-3

N-(5-Amino-4-chloropentyl)benzamide

Cat. No.: B12615639
CAS No.: 918872-10-3
M. Wt: 240.73 g/mol
InChI Key: KMYARCVTKLNAIS-UHFFFAOYSA-N
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Description

N-(5-Amino-4-chloropentyl)benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by the presence of an amino group and a chlorine atom on a pentyl chain attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-4-chloropentyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and low reaction times .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-4-chloropentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(5-Amino-4-chloropentyl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(5-Amino-4-chloropentyl)benzamide involves its interaction with specific molecular targets and pathways. For example, N-substituted benzamides have been shown to induce apoptosis by activating the caspase cascade and inhibiting NF-kB activation . These pathways are crucial for regulating cell death and survival, making benzamides potential candidates for cancer therapy and other medical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Amino-4-chloropentyl)benzamide is unique due to its specific structure, which includes an amino group and a chlorine atom on a pentyl chain attached to a benzamide core. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

918872-10-3

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

N-(5-amino-4-chloropentyl)benzamide

InChI

InChI=1S/C12H17ClN2O/c13-11(9-14)7-4-8-15-12(16)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,16)

InChI Key

KMYARCVTKLNAIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCC(CN)Cl

Origin of Product

United States

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